molecular formula C13H16BrNO3 B8171890 Methyl 1-(5-bromo-2-methoxybenzyl)azetidine-3-carboxylate

Methyl 1-(5-bromo-2-methoxybenzyl)azetidine-3-carboxylate

Cat. No.: B8171890
M. Wt: 314.17 g/mol
InChI Key: INDOZSNWTUJLLJ-UHFFFAOYSA-N
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Description

Methyl 1-(5-bromo-2-methoxybenzyl)azetidine-3-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives

Preparation Methods

The synthesis of Methyl 1-(5-bromo-2-methoxybenzyl)azetidine-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Bromination: The starting material, 2-methoxybenzyl alcohol, is brominated using a brominating agent such as phosphorus tribromide (PBr3) to yield 5-bromo-2-methoxybenzyl bromide.

    Azetidine Formation: The brominated intermediate is then reacted with azetidine-3-carboxylic acid in the presence of a base, such as sodium hydride (NaH), to form the azetidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst, such as sulfuric acid (H2SO4), to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 1-(5-bromo-2-methoxybenzyl)azetidine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include bases, acids, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 1-(5-bromo-2-methoxybenzyl)azetidine-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates for the treatment of various diseases.

    Materials Science: The compound can be used in the development of novel materials with unique properties, such as polymers and nanomaterials.

    Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of Methyl 1-(5-bromo-2-methoxybenzyl)azetidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved can vary and are typically elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Methyl 1-(5-bromo-2-methoxybenzyl)azetidine-3-carboxylate can be compared with other azetidine derivatives, such as:

    Methyl 1-(2-methoxybenzyl)azetidine-3-carboxylate: Lacks the bromine atom, which may result in different reactivity and biological activity.

    Methyl 1-(5-chloro-2-methoxybenzyl)azetidine-3-carboxylate: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

methyl 1-[(5-bromo-2-methoxyphenyl)methyl]azetidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c1-17-12-4-3-11(14)5-9(12)6-15-7-10(8-15)13(16)18-2/h3-5,10H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDOZSNWTUJLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CC(C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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